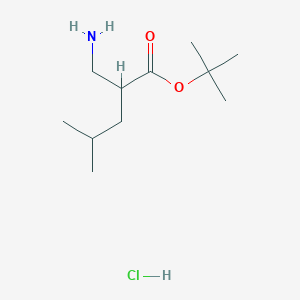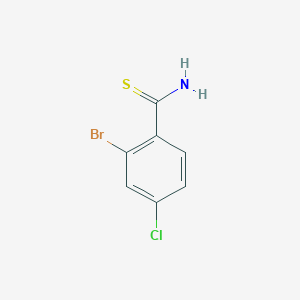![molecular formula C13H18BrNO2 B13593001 tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
tert-butylN-[2-(2-bromoethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a bromoethyl group, and a phenylcarbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as potassium bisulfate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized derivatives such as alcohols or carboxylic acids.
Reduction Products: Reduced forms like amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated spacers and other functionalized compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. It is used to create molecules that can act as enzyme inhibitors or receptor modulators .
Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials that require specific functional groups .
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in substitution reactions, while the carbamate moiety can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-bromoethyl)carbamate: Similar in structure but lacks the phenyl group.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar but with a different substitution pattern on the phenyl ring
Uniqueness: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of both the bromoethyl and phenylcarbamate groups allows for a wide range of chemical transformations .
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
XSCOAMWNMCCMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


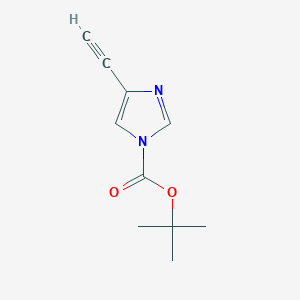
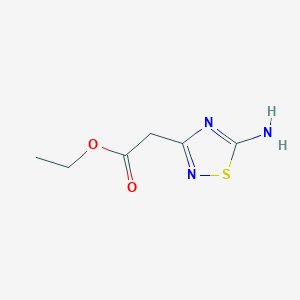
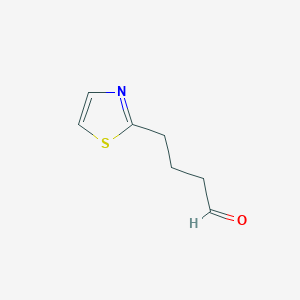
![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
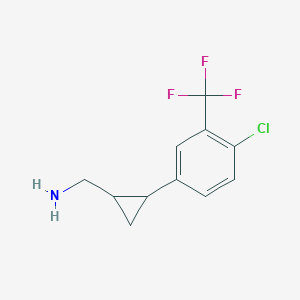
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)


